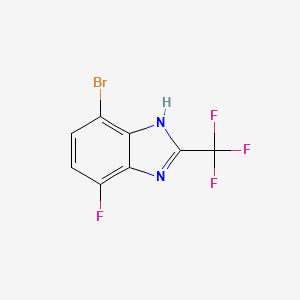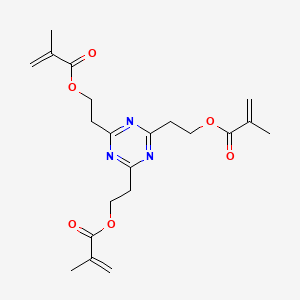
1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) is a chemical compound with the molecular formula C9H15N3O6. It is a derivative of triazine and is known for its applications in various fields, including polymer chemistry, materials science, and industrial applications. This compound is characterized by its three hydroxyethyl groups attached to the triazine ring, making it a versatile building block for various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) typically involves the reaction of cyanuric acid with ethylene oxide in the presence of a catalyst. The reaction is carried out in a pressure vessel, where cyanuric acid is dissolved in a solvent such as dimethylformamide. Ethylene oxide is then introduced slowly while the temperature is gradually increased to around 180°C. The reaction is maintained under pressure until completion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation and crystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers, including hydrogels and resins.
Materials Science: The compound is utilized in the development of advanced materials with specific properties such as flame retardancy and thermal stability.
Biology and Medicine: It serves as a building block for the synthesis of biologically active molecules and drug delivery systems.
Industrial Applications: The compound is employed in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) involves its ability to form stable complexes with various substrates. The hydroxyethyl groups can participate in hydrogen bonding and other intermolecular interactions, enhancing the compound’s reactivity and stability. The triazine ring provides a rigid framework that contributes to the overall stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(2-hydroxyethyl)isocyanurate: Similar in structure but lacks the methacrylate groups.
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazine-2,4,6-trione: Contains bulky tert-butyl groups, providing different steric and electronic properties.
Uniqueness
1,3,5-Triazine-2,4,6-tris(2-hydroxyethyl)tris(methacrylate) is unique due to its combination of hydroxyethyl and methacrylate groups, which impart distinct reactivity and functionality. This makes it particularly valuable in applications requiring specific chemical and physical properties .
Eigenschaften
CAS-Nummer |
68845-21-6 |
|---|---|
Molekularformel |
C21H27N3O6 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
2-[4,6-bis[2-(2-methylprop-2-enoyloxy)ethyl]-1,3,5-triazin-2-yl]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H27N3O6/c1-13(2)19(25)28-10-7-16-22-17(8-11-29-20(26)14(3)4)24-18(23-16)9-12-30-21(27)15(5)6/h1,3,5,7-12H2,2,4,6H3 |
InChI-Schlüssel |
AGEXUCKZTAUZJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C(=C)C)CCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


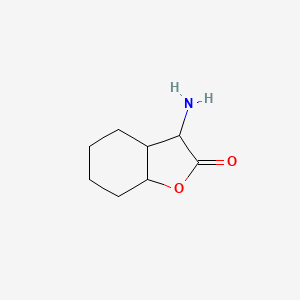
![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)
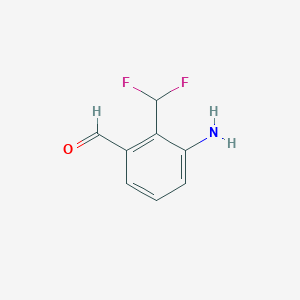
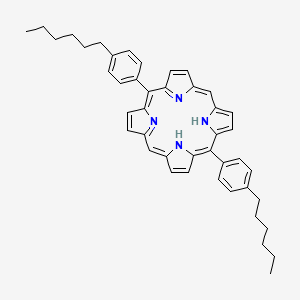
![2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12854283.png)
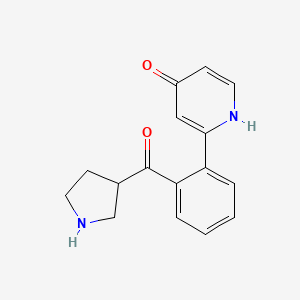
![1-[5-(3-Methylphenyl)-2-thienyl]ethanone](/img/structure/B12854293.png)

![Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12854304.png)
![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
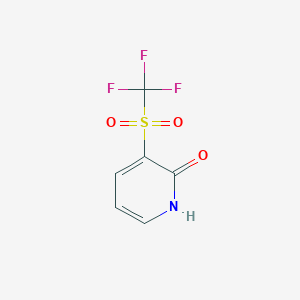
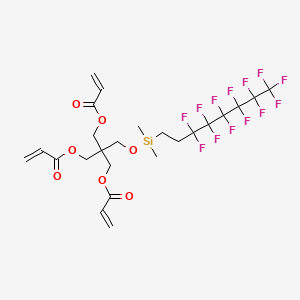
![1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854312.png)
